![molecular formula C19H14N2O5S B2481054 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 868230-67-5](/img/structure/B2481054.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide" is a compound of interest in the field of organic chemistry, particularly in the study of chromene compounds. Chromenes are known for their diverse biological activities, making them significant in pharmaceutical and medicinal research.
Synthesis Analysis
The synthesis of related chromene compounds typically involves methods like etherification, oximation, and Beckmann rearrangement. For example, a related compound, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was synthesized using these methods, indicating a possible similar approach for the synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography. These studies reveal detailed information about the crystal structure, including cell parameters, space groups, and molecular geometry, which are crucial for understanding the compound's properties and interactions (Zhao & Zhou, 2009).
Chemical Reactions and Properties
Chromene compounds undergo various chemical reactions, which are essential for their biological activities. The synthesis of chromone-thiazole hybrids, for example, involves reactions that produce compounds with potential as ligands for human adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Physical Properties Analysis
The physical properties of chromene compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. The crystal structure analysis provides insights into the compound's physical characteristics, including hydrogen-bonding interactions and molecular conformation (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on similar chromene compounds reveal information on their reactivity with other chemicals and their potential applications based on these properties (Myannik et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide have demonstrated notable antimicrobial properties. Raval et al. (2012) synthesized a variety of related compounds, finding significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012). Additionally, Gadhave et al. (2022) designed and evaluated similar derivatives as potential antioxidant and antibacterial agents, identifying compounds with significant activities (Gadhave, Khade, Ozarde, Chaudhari, Swami, & Meena, 2022).
Chemosensor Applications
Kangnan Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, including a compound structurally related to the target compound, to investigate their properties as chemosensors for cyanide anions. These compounds displayed significant recognition properties for cyanide anions, with observable color changes and fluorescence quenching (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Ligand for Human Adenosine Receptors
Cagide et al. (2015) explored the use of chromone–thiazole hybrids, similar to the target compound, as potential ligands for human adenosine receptors. These compounds were synthesized using two different amidation methods, offering insight into ligand-receptor binding interactions (Cagide, Borges, Gomes, & Low, 2015).
Crystal Structure Analysis
Zhao and Zhou (2009) studied a molecule structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, focusing on its crystal structure and intermolecular hydrogen-bonding interactions, which can provide valuable information for the design of new compounds (Zhao & Zhou, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-24-13-7-8-14(25-2)17-15(13)20-19(27-17)21-18(23)11-9-26-12-6-4-3-5-10(12)16(11)22/h3-9H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSVDSGPLLBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




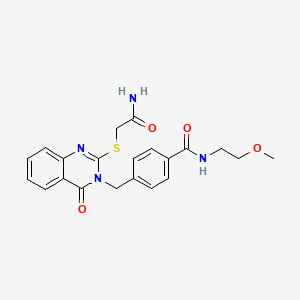
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)

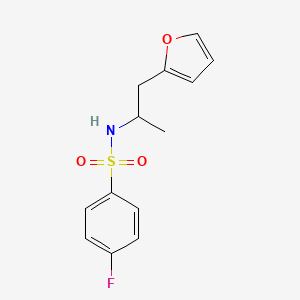
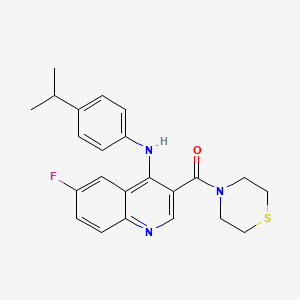
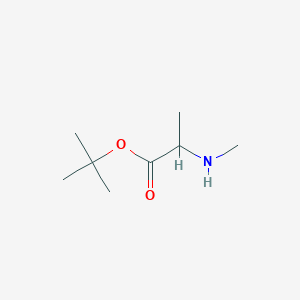
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

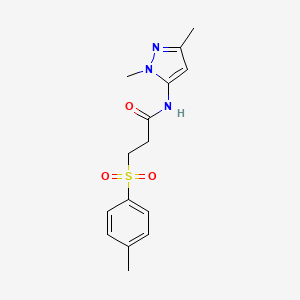
![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)